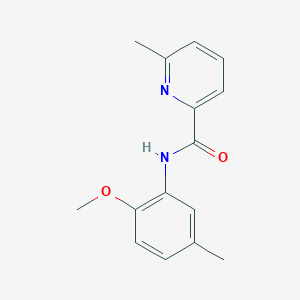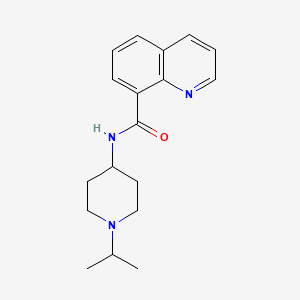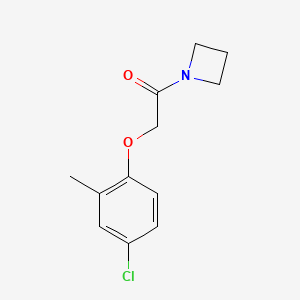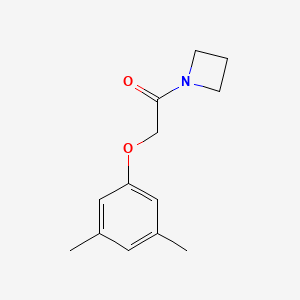
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, also known as MMPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPC belongs to the class of pyridine carboxamides and is known for its potent analgesic and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it is believed to act on the opioid and cannabinoid receptors in the brain and spinal cord, leading to the inhibition of pain signals. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is its potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide also has a good safety profile, making it suitable for use in preclinical studies. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, which could lead to larger-scale production and lower costs. Another area of interest is the development of novel formulations of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, such as liposomal or nanoparticle formulations, which could enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide and its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. This compound is then reacted with 2-amino-6-methylpyridine to form N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide. The synthesis method of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-7-8-14(19-3)13(9-10)17-15(18)12-6-4-5-11(2)16-12/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFAGUOVKDDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)